5-Bromo-5-phenylimidazolidine-2,4-dione

Enzyme Inhibition Inflammation 5-Lipoxygenase

Sourcing a reliable, reactive hydantoin scaffold for library synthesis often means settling for non-halogenated analogs with limited downstream utility. 5-Bromo-5-phenylimidazolidine-2,4-dione solves this bottleneck by providing a single, labile C5 bromine handle for direct nucleophilic displacement. - Enables mild O-, N-, S-derivatization to diverse 5-substituted-5-phenylhydantoin libraries. - Serves as a validated 5-LO chemical probe (IC50=3.6 µM) and multi-kinase reference standard. - Characterized by a moderate logP (1.48-1.73), ideal for analytical method development in reversed-phase HPLC/LC-MS.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 6303-33-9
Cat. No. B14166254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-5-phenylimidazolidine-2,4-dione
CAS6303-33-9
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br
InChIInChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14)
InChIKeyYEFRLGOXVLISHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-5-phenylimidazolidine-2,4-dione Overview


5-Bromo-5-phenylimidazolidine-2,4-dione (CAS 6303-33-9), also known as 5-bromo-5-phenylhydantoin, is a brominated derivative of the hydantoin class of heterocyclic compounds, characterized by a 5-position phenyl group and a 5-position bromine atom on the imidazolidine-2,4-dione ring [1]. This compound is primarily utilized as a versatile synthetic intermediate, owing to the reactivity of the C5 bromine atom, which enables further derivatization for the construction of diverse chemical libraries [2]. It has also been investigated for its biological activity, with reported in vitro inhibitory effects against specific enzyme targets such as 5-lipoxygenase (5-LO) [3].

Building Block

Reactive C5 bromine enables nucleophilic substitution for hydantoin library synthesis

Enzyme Target

Reported inhibitory activity against 5‑lipoxygenase (5‑LO) in cell‑intact assay

Physicochemical Profile

Bromine substitution raises lipophilicity (logP ~1.48–1.73) versus parent hydantoin

5-Bromo-5-phenylimidazolidine-2,4-dione Irreplaceability


Generic substitution among hydantoin derivatives is scientifically untenable due to the profound influence of the C5 substituent on both physicochemical properties and biological target engagement. For instance, the presence of the bromine atom in 5-bromo-5-phenylimidazolidine-2,4-dione is not merely structural; it dictates the compound's lipophilicity and electronic profile, which are critical for passive membrane permeability and enzyme active site interactions [1]. Replacing this compound with a 5-phenylhydantoin (lacking the bromine) or a 5,5-diphenylhydantoin (phenytoin) fundamentally alters its reactivity as a synthetic building block and its selectivity profile in biological assays. The quantitative evidence presented below demonstrates that the bromine atom at the 5-position confers a unique combination of reactivity and target affinity that is not replicated by other in-class analogs [2].

Loss of reactive bromine

Replacing with 5‑phenylhydantoin eliminates the nucleophilic displacement route, blocking C5 derivatization.

Lipophilicity shift alters assay behaviour

Compared to the parent, the bromine increases logP by ~0.6–0.9 units; substitution with phenytoin (logP ~2.47) may introduce broader kinase activity.

Bromine‑dependent enzyme engagement

5‑LO inhibitory activity requires the bromine atom; the unsubstituted analog shows no measurable inhibition in the same assay.

5-Bromo-5-phenylimidazolidine-2,4-dione: Comparative Evidence


5-Lipoxygenase Inhibition vs. Unsubstituted Hydantoin

5-Bromo-5-phenylimidazolidine-2,4-dione demonstrates measurable inhibitory activity against the pro-inflammatory enzyme 5-lipoxygenase (5-LO) in a human neutrophil cell-intact assay, whereas the parent compound, 5-phenylhydantoin, is inactive in the same assay system [1][2].

5‑LO Inhibition
Cross‑study comparable
IC50 3.6 µM vs >100 µM (unsubstituted)
Reported 27‑fold lower IC50
Supports bromine‑dependent target engagement in 5‑LO screens
Human neutrophil cell‑intact assay, 20 µM A23187
Enzyme Inhibition Inflammation 5-Lipoxygenase

Lipophilicity (logP) Profile Compared to Analogs

The calculated partition coefficient (logP) of 5-Bromo-5-phenylimidazolidine-2,4-dione is significantly higher than that of 5-phenylhydantoin and distinct from 5,5-diphenylhydantoin (phenytoin), directly impacting its solubility and membrane permeability characteristics [1][2].

Lipophilicity (logP)
Cross‑study comparable
logP 1.48–1.73
vs. parent 0.85, phenytoin 2.47
Intermediate lipophilicity between parent and phenytoin for permeability optimization
Predicted via ALOGPS / ChemAxon
Physicochemical Properties ADME Lipophilicity

Synthetic Reactivity as a Building Block

5-Bromo-5-phenylimidazolidine-2,4-dione serves as a key electrophilic intermediate for nucleophilic substitution reactions, a capability that is not present in its non-brominated parent, 5-phenylhydantoin, which lacks a reactive leaving group at the 5-position [1].

C5 Nucleophilic Substitution
Class‑level inference
Reacts with sodium aryloxides at room temperature
Parent hydantoin inert under same conditions
Enables mild derivatization for library synthesis
Ambient temperature, alcohol solution
Synthetic Chemistry Building Block Derivatization

Physicochemical Stability and Basicity

5-Bromo-5-phenylimidazolidine-2,4-dione is reported to be 'fairly stable' in its solid form, yet its inherent reactivity stems from its classification as an 'extremely weak basic (essentially neutral) compound' based on its predicted pKa [1][2].

Basicity & Stability
Supporting evidence
pKa (strongest basic) ≈ -9.6; ‘fairly stable’ solid
Parent: acidic pKa ~9.0
Neutral character simplifies HPLC method development
Predicted pKa; stability from early literature
Stability Basicity pKa Formulation

Multi-Kinase Inhibition Profile

In contrast to many hydantoin derivatives that are optimized for a single kinase target, 5-Bromo-5-phenylimidazolidine-2,4-dione exhibits a multi-kinase inhibition profile, with reported in vitro IC50 values for GSK-3α/β (IC50 = 32,000 nM) and CDK5/p25 (IC50 = 33,000 nM) in addition to its activity on 5-LO [1].

Multi‑Kinase Inhibition
Class‑level inference
GSK‑3α/β IC50 32 µM; CDK5/p25 IC50 33 µM
Compared to selective hydantoin inhibitors (>100‑fold selectivity)
Supports polypharmacology studies and kinase panel controls
Low micromolar range across multiple targets
Kinase Inhibition Polypharmacology GSK-3 CDK5

5-Bromo-5-phenylimidazolidine-2,4-dione Applications


Synthesis of 5-Substituted-5-Phenylhydantoin Libraries

This compound is the optimal starting material for generating diverse libraries of 5-substituted-5-phenylhydantoins via nucleophilic displacement of the labile C5 bromine atom with O-, N-, and S-nucleophiles under mild conditions [4]. This application is supported by the synthetic utility evidence in Section 3, which confirms its reactivity is unique among non-brominated analogs [2].

5-Lipoxygenase Probe for Inflammatory Pathway Studies

As a confirmed, albeit moderate, inhibitor of human 5-LO (IC50 = 3.6 µM), this compound serves as a useful chemical probe for investigating the role of 5-LO in cellular models of inflammation. Its activity is a direct result of the bromine substitution, as demonstrated by the lack of activity in the parent 5-phenylhydantoin [4].

Polypharmacology Reference for Kinase Panel Screens

Given its characterized multi-kinase inhibition profile (including GSK-3α/β and CDK5), this compound is ideally suited as a reference standard in kinase selectivity panels or in studies exploring the concept of polypharmacology, where a compound's ability to engage multiple targets is being investigated [4].

Analytical Method Development Standard

The compound's unique physicochemical properties, specifically its neutral character and moderate logP (1.48-1.73), make it a valuable standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the broader class of hydantoin derivatives. Its distinct retention behavior on reversed-phase columns has been documented and can be used for method qualification [4].

Application
Selection Property
Validation Focus
Hydantoin library synthesis
C5 bromine leaving group reactivity
Derivatization with O‑, N‑, S‑nucleophiles
5‑LO inflammatory pathway probe
Bromine‑dependent enzyme inhibition
Target engagement in cellular inflammation models
Polypharmacology reference
Multi‑kinase inhibition (GSK‑3, CDK5)
Kinase selectivity panel screening
Analytical method standard
Moderate logP and neutral pKa
HPLC/LC‑MS retention behaviour validation

Technical Documentation Hub

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37 linked technical documents
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